molecular formula C7H10N2O B1287521 1-propyl-1H-pyrazole-3-carbaldehyde CAS No. 1006349-16-1

1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1287521
CAS No.: 1006349-16-1
M. Wt: 138.17 g/mol
InChI Key: XNRQWOQUTNBRGZ-UHFFFAOYSA-N
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Description

1-propyl-1H-pyrazole-3-carbaldehyde is an organic compound belonging to the pyrazole family It is characterized by a pyrazole ring substituted with a propyl group at the first position and an aldehyde group at the third position

Biochemical Analysis

Biochemical Properties

1-Propyl-1H-pyrazole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interaction between this compound and aldehyde dehydrogenase is crucial for understanding its metabolic pathways and potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound has been found to affect the activity of key signaling molecules such as protein kinases and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can result in altered pharmacokinetics and drug interactions. Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its application in research. Over time, this compound can undergo degradation, leading to changes in its biochemical properties. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can accelerate its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit minimal toxicity and significant therapeutic potential. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450. These metabolic pathways result in the formation of various metabolites, which can have distinct biological activities. Understanding the metabolic fate of this compound is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and therapeutic efficacy of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is often mediated by targeting signals and post-translational modifications. The subcellular distribution of this compound can significantly impact its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-propyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-propyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under mild conditions, yielding the desired aldehyde .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-propyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-propyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-3-carbaldehyde: Lacks the propyl group at the first position.

    3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains additional methyl groups at the third and fifth positions.

    1-phenyl-1H-pyrazole-3-carbaldehyde: Substituted with a phenyl group at the first position

Uniqueness

1-propyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other pyrazole derivatives .

Properties

IUPAC Name

1-propylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRQWOQUTNBRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006349-16-1
Record name 1-propyl-1H-pyrazole-3-carbaldehyde
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